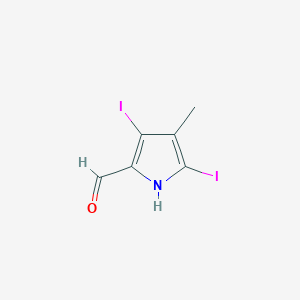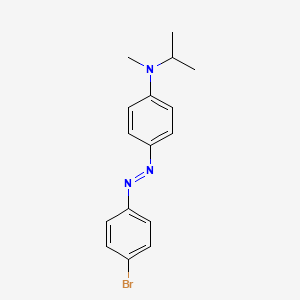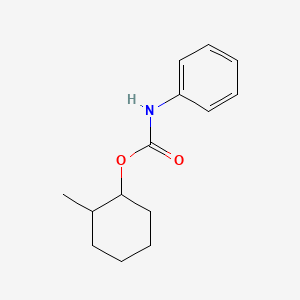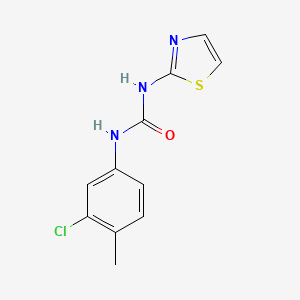
n-(3-Chloro-4-methylphenyl)-n'-(1,3-thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of both chloro and thiazolyl groups in the molecule suggests potential biological activity and utility in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea typically involves the reaction of 3-chloro-4-methylaniline with isocyanates or carbamoyl chlorides in the presence of a base. The reaction conditions may vary, but common solvents include dichloromethane or acetonitrile, and the reaction is often carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and thiazolyl groups may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
275800-96-9 |
|---|---|
Formule moléculaire |
C11H10ClN3OS |
Poids moléculaire |
267.74 g/mol |
Nom IUPAC |
1-(3-chloro-4-methylphenyl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-2-3-8(6-9(7)12)14-10(16)15-11-13-4-5-17-11/h2-6H,1H3,(H2,13,14,15,16) |
Clé InChI |
NQBOGPVBALKGGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


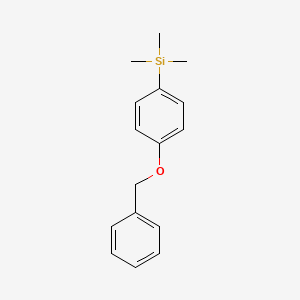

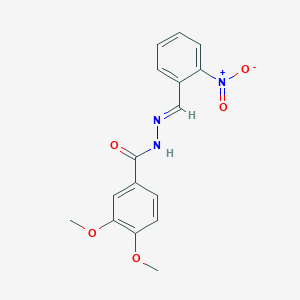
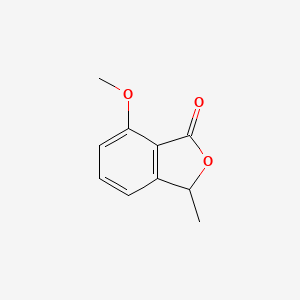



![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)
![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
